Triacontyl acetate (CAS 41755-58-2) is a highly hydrophobic, 30-carbon long-chain fatty alcohol acetate ester. Functioning primarily as a wax monoester, it is a naturally occurring component of beeswax and plant cuticular waxes, but is synthesized to high purity for industrial procurement [1]. Unlike standard short-chain acetates used as liquid solvents, triacontyl acetate is a solid, waxy material at room temperature characterized by extreme lipophilicity. In commercial and scientific applications, it is primarily procured as a slow-release prodrug for agricultural formulations, an ultra-hydrophobic structural component for lipid nanoparticles (LNPs) and cosmetic waxes, and a precision analytical standard for gas chromatography-mass spectrometry (GC/MS) profiling of complex natural lipids [2].
Procurement teams often consider substituting pure triacontyl acetate with its parent alcohol, triacontanol, or with crude natural waxes like beeswax. However, these substitutions fail in precision applications. Triacontanol possesses a free hydroxyl group that engages in strong intermolecular hydrogen bonding, resulting in a higher melting point (86–87 °C) and lower lipophilicity, which alters melt-processing temperatures and lipid matrix integration . Furthermore, triacontanol acts immediately in biological systems, lacking the sustained-release depot effect provided by the acetate ester. Conversely, while crude beeswax contains triacontyl esters, its complex and variable composition (including triacontyl palmitate and other long-chain derivatives) lacks the strict stoichiometric reproducibility required for precision agriculture, pheromone lures, or pharmaceutical lipid excipients.
Triacontyl acetate exhibits an exceptionally high partition coefficient, with a computed XLogP3 of 15.3 [1]. In contrast, the parent alcohol, triacontanol, has an estimated XLogP3 of approximately 10.9 . This massive difference of over 4 logarithmic units means that triacontyl acetate is exponentially more hydrophobic than its parent compound.
| Evidence Dimension | Partition Coefficient (XLogP3) |
| Target Compound Data | 15.3 (Triacontyl acetate) |
| Comparator Or Baseline | ~10.9 (Triacontanol) |
| Quantified Difference | >4 log unit increase in lipophilicity |
| Conditions | Computed physicochemical properties |
The extreme hydrophobicity ensures superior retention and stability in highly nonpolar lipid nanoparticles (LNPs) and wax matrices without phase separation.
The esterification of triacontanol to triacontyl acetate eliminates the primary hydroxyl group, thereby disrupting strong intermolecular hydrogen bonding. While pure triacontanol requires heating to its melting point of 86–87 °C for melt-phase integration , the loss of hydrogen bonding in the acetate ester reduces the energy required for thermal transitions, allowing it to melt and blend at lower temperatures characteristic of standard wax esters .
| Evidence Dimension | Hydrogen Bonding and Thermal Transition |
| Target Compound Data | Lacks primary hydroxyl group (disrupted H-bonding) |
| Comparator Or Baseline | Triacontanol (Melting point 86–87 °C, strong H-bonding) |
| Quantified Difference | Significant reduction in melt-processing energy requirements |
| Conditions | Melt-blending in wax and cosmetic formulations |
Lower-temperature melt-blending preserves heat-sensitive co-ingredients in advanced cosmetic and agricultural formulations.
Natural plant cuticular waxes and beeswax contain triacontyl esters, but these exist as complex, variable mixtures (e.g., triacontyl palmitate alongside other chain lengths). Procuring pure synthetic triacontyl acetate (>98% purity) provides a strict stoichiometric baseline that crude extracts cannot match [1]. This single-molecule purity is critical for generating reliable calibration curves in mass spectrometry and ensuring consistent release rates in commercial pheromone lures .
| Evidence Dimension | Compositional Purity |
| Target Compound Data | >98% single-molecule purity (Triacontyl acetate) |
| Comparator Or Baseline | Variable multi-component mixtures (Crude beeswax/plant wax) |
| Quantified Difference | Elimination of batch-to-batch stoichiometric variability |
| Conditions | Industrial manufacturing and analytical calibration |
Essential for precision analytical standards in GC/MS lipid profiling and reproducible industrial pheromone/lure manufacturing.
Due to its requirement for enzymatic esterase cleavage, triacontyl acetate is the ideal choice for formulators designing slow-release plant growth regulators (PGRs). It acts as a chemical depot, extending the agricultural efficacy of the triacontanol active moiety over longer periods compared to immediate-release free alcohols.
With an extreme XLogP3 of 15.3, triacontyl acetate is perfectly suited for integration into highly nonpolar lipid matrices. Its lack of hydrogen bonding allows for lower-temperature melt-processing, making it a superior structural wax for cosmetics and LNPs containing heat-sensitive actives [1].
As a long-chain acetate ester that mimics natural insect pheromones, high-purity triacontyl acetate is procured to manufacture reproducible insect attractants and repellents. Its single-molecule purity ensures consistent volatility and release rates that cannot be achieved with crude wax extracts.